molecular formula C17H17N5O2 B11807874 Isopropyl 2-(3,5-di(pyridin-2-yl)-1H-1,2,4-triazol-1-yl)acetate

Isopropyl 2-(3,5-di(pyridin-2-yl)-1H-1,2,4-triazol-1-yl)acetate

Cat. No.: B11807874
M. Wt: 323.35 g/mol
InChI Key: LNUSAUFKQKHUGA-UHFFFAOYSA-N
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Description

Isopropyl 2-(3,5-di(pyridin-2-yl)-1H-1,2,4-triazol-1-yl)acetate is a complex organic compound that features a triazole ring substituted with pyridine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl 2-(3,5-di(pyridin-2-yl)-1H-1,2,4-triazol-1-yl)acetate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors to form the triazole ring, followed by the introduction of pyridine groups through substitution reactions. The final step involves esterification to introduce the isopropyl acetate moiety. Reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance efficiency and scalability. Purification processes such as crystallization, distillation, and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Isopropyl 2-(3,5-di(pyridin-2-yl)-1H-1,2,4-triazol-1-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of substituents, potentially leading to derivatives with different properties and applications.

Scientific Research Applications

Isopropyl 2-(3,5-di(pyridin-2-yl)-1H-1,2,4-triazol-1-yl)acetate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.

    Medicine: It may be explored for its therapeutic properties, particularly in the treatment of diseases where triazole and pyridine derivatives have shown efficacy.

    Industry: The compound can be used in the development of new materials with specific properties, such as catalysts or polymers.

Mechanism of Action

The mechanism of action of Isopropyl 2-(3,5-di(pyridin-2-yl)-1H-1,2,4-triazol-1-yl)acetate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazole and pyridine rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole and pyridine derivatives, such as:

  • Isopropyl 2-(3,5-di(pyridin-2-yl)-1H-1,2,4-triazol-1-yl)propanoate
  • Ethyl 2-(3,5-di(pyridin-2-yl)-1H-1,2,4-triazol-1-yl)acetate
  • Methyl 2-(3,5-di(pyridin-2-yl)-1H-1,2,4-triazol-1-yl)acetate

Uniqueness

Isopropyl 2-(3,5-di(pyridin-2-yl)-1H-1,2,4-triazol-1-yl)acetate is unique due to its specific substitution pattern and the presence of both triazole and pyridine rings. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H17N5O2

Molecular Weight

323.35 g/mol

IUPAC Name

propan-2-yl 2-(3,5-dipyridin-2-yl-1,2,4-triazol-1-yl)acetate

InChI

InChI=1S/C17H17N5O2/c1-12(2)24-15(23)11-22-17(14-8-4-6-10-19-14)20-16(21-22)13-7-3-5-9-18-13/h3-10,12H,11H2,1-2H3

InChI Key

LNUSAUFKQKHUGA-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)CN1C(=NC(=N1)C2=CC=CC=N2)C3=CC=CC=N3

Origin of Product

United States

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